5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves a multi-step process. One common method includes the following steps:
Synthesis of Pyrazoline: This is achieved via a one-pot three-component reaction under microwave irradiation.
Oxidative Aromatization: The pyrazoline is then subjected to oxidative aromatization under conventional heating to form the desired pyrazole compound.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-cancer agent, particularly against breast cancer cell lines.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in developing new antibiotics.
Antioxidant Activity: It has been studied for its antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate the receptor’s activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique fluorophenyl and methylphenyl groups. Similar compounds include:
Celecoxib: A well-known COX-2 inhibitor with a pyrazole core.
Other Fluorinated Pyrazoles: These compounds also exhibit significant biological activities, such as antimicrobial and anticancer properties.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C25H20FN3O |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3,4-bis(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20FN3O/c1-15-3-7-17(8-4-15)22-21-23(28-27-22)25(30)29(20-13-11-19(26)12-14-20)24(21)18-9-5-16(2)6-10-18/h3-14,24H,1-2H3,(H,27,28) |
InChI Key |
RBNKPJQRXMSNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=C(C=C4)F)NN=C3C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.